molecular formula C105H156N28O34S5 B1142096 SARAFOTOXIN S6A1 CAS No. 119965-38-7

SARAFOTOXIN S6A1

カタログ番号: B1142096
CAS番号: 119965-38-7
分子量: 2514.85
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sarafotoxin S6a1 is a highly potent 21-amino acid cardiotoxic peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis . It belongs to the sarafotoxin family, which shares a striking structural and functional homology with mammalian endothelins, making it a invaluable molecular tool for studying the endothelin system in cardiovascular physiology and pathology . The primary mechanism of action of this compound involves high-affinity binding to endothelin receptors, leading to the activation of phosphoinositide hydrolysis and acting as a powerful vasoconstrictor . In research settings, it induces characteristic coronary vasospasm and profound electrocardiographic alterations in experimental models, including ST-segment changes and atrioventricular block, ultimately leading to cardiac arrest . Its high potency and selectivity for specific endothelin receptor subtypes are leveraged by researchers to probe receptor distribution, signaling pathways, and the role of the endothelin system in controlling vascular and renal resistance . Studies utilizing this compound and its isoforms continue to provide critical insights into cardiovascular diseases and aid in the design of novel therapeutic agents .

特性

CAS番号

119965-38-7

分子式

C105H156N28O34S5

分子量

2514.85

製品の起源

United States

類似化合物との比較

Research Findings and Clinical Implications

  • Pathological Upregulation : In cultured human arteries, S6c-induced contractions increase 2-fold after organ culture, linked to PKC- and MAPK-dependent ETB receptor upregulation .
  • Therapeutic Insights : In hypertension, ET-1-induced vasoconstriction is impaired, but S6c’s effects remain intact, suggesting ETB receptors are preserved and may compensate for ETA dysfunction .
  • Asthma Models : S6c’s potency in asthmatic bronchioles correlates with ETB receptor overexpression, highlighting its role in airway hyperresponsiveness .

準備方法

Resin Selection and Chain Assembly

  • Resin : Fmoc-Trp(Boc)-Wang resin is employed to anchor the C-terminal tryptophan residue.

  • Coupling Reagents : Dicyclohexylcarbodiimide (DCC) and 6-chloro-1-hydroxybenzotriazole (HOBt) activate carboxyl groups for amide bond formation.

  • Side-Chain Protection : Cysteine residues are protected with trityl (Trt) groups to prevent premature disulfide bond formation during synthesis.

The sequence H-Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp-OH (PubChem CID: 71308664) is assembled sequentially. After each coupling step, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF) to expose the nascent amine for subsequent amino acid addition.

Table 1: Key Synthesis Parameters

ParameterSpecificationSource
ResinFmoc-Trp(Boc)-Wang
Coupling ReagentsDCC, HOBt
Deprotection Reagent20% piperidine/DMF
Cysteine ProtectionTrt

Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA) , 2.5% water, and 2.5% triisopropylsilane (TIS) for 2–3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Trt from cysteine). The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Oxidative Folding and Disulfide Bond Formation

This compound contains two interchain disulfide bonds (Cys¹–Cys¹⁵ and Cys³–Cys¹¹) critical for its tertiary structure. Oxidative folding is performed under controlled redox conditions to ensure proper bond formation.

Folding Conditions

  • Buffer : 0.1 M Tris-HCl, 1 mM EDTA, pH 8.5.

  • Denaturant : 6 M guanidine hydrochloride to solubilize the reduced peptide.

  • Redox System : Glutathione (GSH/GSSG ratio 1:10:100) to catalyze disulfide shuffling.

The peptide is dissolved at 0.1 mg/mL and stirred at 4°C for 24–48 hours. Folding progress is monitored via reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.

Table 2: Oxidative Folding Parameters

ParameterSpecificationSource
Buffer0.1 M Tris-HCl, 1 mM EDTA, pH 8.5
Denaturant6 M guanidine hydrochloride
Redox SystemGSH (1 mM), GSSG (10 mM)
Temperature4°C

Purification and Characterization

Reversed-Phase HPLC

Crude this compound is purified using a C18 column with a linear gradient of 18–30% acetonitrile in 0.1% TFA over 60 minutes. The folded peptide elutes as a single peak at ~25 minutes, confirmed by electrospray ionization mass spectrometry (ESI-MS) for molecular weight verification.

Analytical Techniques

  • Circular Dichroism (CD) : Reveals a characteristic β-sheet and α-helix structure, consistent with endothelin-like folding.

  • Nuclear Magnetic Resonance (NMR) : Resolves disulfide connectivity and tertiary structure.

Table 3: Purification and Analytical Data

ParameterSpecificationSource
ColumnC18 (5 µm, 250 × 4.6 mm)
Gradient18–30% acetonitrile/0.1% TFA
Purity>95% (HPLC)
Molecular Weight2514.86 g/mol (calculated)

Challenges and Optimization

Disulfide Bond Mispairing

The presence of four cysteine residues increases the risk of non-native disulfide isomers. To mitigate this, stepwise oxidation or directed disulfide formation using orthogonal protection (e.g., S-acetamidomethyl groups) has been proposed but remains experimentally unverified for this compound.

Yield Improvement

Typical yields from SPPS range from 15–30% after purification. Scaling production requires optimizing coupling efficiency (e.g., microwave-assisted synthesis) and reducing aggregation during folding through additive screening (e.g., arginine, sucrose) .

Q & A

Basic Research Questions

Q. How is Sarafotoxin S6A1 synthesized and characterized in experimental settings?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) followed by purification via high-performance liquid chromatography (HPLC). Characterization requires mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Purity must exceed 95%, as validated by analytical HPLC. Experimental protocols should adhere to reproducibility standards, with detailed documentation of solvents, reaction conditions, and purification steps for peer validation .

Q. What are the primary physiological mechanisms of this compound?

  • Methodological Answer : Mechanistic studies often employ radioligand binding assays to quantify affinity for endothelin receptors (ETA/ETB). Functional assays, such as isolated tissue preparations (e.g., rat aortic rings), measure vasoconstrictive activity. Researchers must include negative controls (e.g., receptor antagonists like BQ-123) and validate results across multiple biological replicates to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s receptor specificity?

  • Methodological Answer : Discrepancies may arise from differences in receptor isoform expression models (e.g., transfected cells vs. native tissues). To address this:

  • Perform comparative studies using identical cell lines or tissue sources.
  • Validate findings with orthogonal methods (e.g., siRNA knockdowns or CRISPR-edited receptor isoforms).
  • Apply meta-analysis frameworks to reconcile historical data, prioritizing studies with transparent methodologies .

Q. What experimental designs are optimal for studying this compound’s interaction with G-protein-coupled receptors (GPCRs)?

  • Methodological Answer : Use fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) to monitor real-time receptor activation. Pair these with computational docking simulations to predict binding motifs. For in-depth analysis, employ mutational studies targeting conserved residues (e.g., ETA receptor’s transmembrane domains) and correlate findings with functional outcomes (e.g., calcium flux assays) .

Q. How do in vivo and in vitro models differ in assessing this compound’s pathophysiological effects?

  • Methodological Answer :

  • In vitro : Use primary endothelial cells or organoids to study acute signaling pathways (e.g., MAPK/ERK activation).
  • In vivo : Employ hypertensive rodent models to evaluate chronic effects (e.g., blood pressure monitoring via telemetry). Cross-validate results using pharmacological inhibitors and genetic models (e.g., ETA receptor knockout mice) .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. For reproducibility, apply the ARRIVE guidelines for preclinical studies, ensuring blinding and randomization in experimental designs .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

  • Methodological Answer : Conduct stability assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. Test aliquots stored at -80°C vs. lyophilized forms under nitrogen atmosphere. Publish raw chromatograms and degradation kinetics to facilitate cross-study comparisons .

Future Research Directions

Q. What emerging techniques could enhance understanding of this compound’s role in vascular pathologies?

  • Methodological Answer :

  • Single-cell RNA sequencing : Identify receptor expression heterogeneity in vascular tissues.
  • Cryo-electron microscopy (cryo-EM) : Resolve high-resolution structures of Sarafotoxin-receptor complexes.
  • Machine learning : Predict novel peptide analogs with modified receptor selectivity using generative adversarial networks (GANs) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。